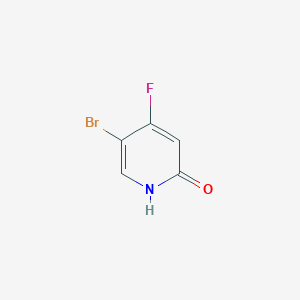

5-bromo-4-fluoropyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

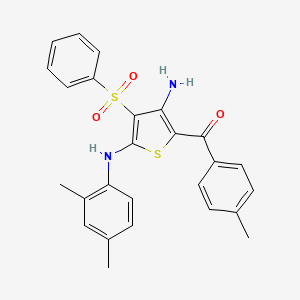

“5-bromo-4-fluoropyridin-2(1H)-one” is a chemical compound with the molecular formula C5H4BrFN2. It is used in the field of chemistry as a building block .

Molecular Structure Analysis

The molecular structure of “5-bromo-4-fluoropyridin-2(1H)-one” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom and at the 4th position with a fluorine atom .Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.00. It has a predicted density of 1.813±0.06 g/cm3 and a predicted boiling point of 233.6±35.0 °C .Scientific Research Applications

Synthesis and Chemical Transformations

5-Bromo-4-fluoropyridin-2(1H)-one serves as a versatile intermediate in the synthesis of complex pyridine derivatives, highlighting its importance in organic synthesis and medicinal chemistry. The compound can be transformed through various chemical reactions, including Suzuki coupling, to achieve selective functionalization. This is exemplified in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, where 5-bromo-2-fluoro-3-pyridylboronic acid is prepared and further reacted with aryl iodides and boronic acids, showcasing the compound's utility in constructing substituted pyridines with potential applications in drug development and materials science (Sutherland & Gallagher, 2003).

Chemoselective Functionalization

The chemoselective functionalization of related bromo-fluoro-pyridines illustrates the strategic use of 5-bromo-4-fluoropyridin-2(1H)-one derivatives in organic synthesis. By exploiting different reactivity patterns, such as catalytic amination, researchers can selectively target specific halogen sites on the pyridine ring for substitution, enabling the precise introduction of functional groups. This approach is crucial for designing molecules with specific properties, such as increased potency or improved metabolic stability in drug candidates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Building Blocks for Medicinal Chemistry

5-Bromo-4-fluoropyridin-2(1H)-one and its derivatives serve as valuable building blocks in medicinal chemistry. Their incorporation into complex molecular frameworks is essential for the development of novel therapeutic agents. The halogen-rich intermediates derived from such compounds provide a foundation for synthesizing pentasubstituted pyridines, which are crucial for exploring new chemical spaces in drug discovery. This demonstrates the compound's role in enabling the synthesis of structurally diverse molecules with potential biological activity (Wu, Porter, Frennesson, & Saulnier, 2022).

Radiosynthesis Applications

The synthesis and study of fluoropyridines, including those derived from 5-bromo-4-fluoropyridin-2(1H)-one, have significant implications in the field of radiopharmaceuticals. These compounds play a crucial role in developing new positron emission tomography (PET) tracers, highlighting their importance in diagnostic imaging and molecular medicine. By enabling the creation of radiolabeled compounds, researchers can probe biological processes in vivo, contributing to the advancement of personalized medicine and drug development (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Safety and Hazards

properties

IUPAC Name |

5-bromo-4-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXILRPCHMEDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-fluoropyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2815034.png)

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)

![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)

![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)